2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Description
2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a phthalimide-derived compound featuring a propyl linker substituted with an indole moiety. Phthalimide derivatives are widely studied for their applications in polymer chemistry, medicinal chemistry, and organic synthesis due to their stability and functional versatility .
Properties
IUPAC Name |
2-(3-indol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXDRQEIPAFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N2O2
- Molecular Weight : 304.34 g/mol
- CAS Number : 150206-00-1
The compound features an indole moiety linked to an isoindoline structure, which is essential for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key areas of activity:
Antiviral Activity
Recent studies have indicated that compounds with indole structures exhibit antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against several viruses by inhibiting viral replication mechanisms.
| Virus Type | Mechanism of Action | Effectiveness |
|---|---|---|
| Hepatitis C Virus (HCV) | Inhibition of NS5B RNA polymerase | IC50 = 0.35 μM |
| Influenza Virus | Neuraminidase inhibition | Significant reduction in viral load |
| Canine Distemper Virus | IMPDH inhibition | Effective at low concentrations |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies suggest that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication.
| Bacterial Strain | Target Enzyme | Inhibition Concentration (IC50) |
|---|---|---|
| E. coli | DNA gyrase | 12 μM |
| Staphylococcus aureus | Topoisomerase IV | 0.008 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several critical enzymes involved in nucleic acid synthesis and replication, such as RNA polymerases and topoisomerases.
- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer research.
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of indole derivatives against HCV and influenza viruses. The compound demonstrated a significant reduction in viral replication at low concentrations, suggesting potential for development into antiviral therapies .
Case Study 2: Antibacterial Properties
Research conducted on the antibacterial effects against E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing antibacterial potency .
Comparison with Similar Compounds
Structural Analogues with Silsesquioxane and Silane Substituents
Compound : 2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI)
- Key Features: Synthesized via hydrolytic polycondensation of trifunctional silane monomers under green conditions (solvent-free, atmospheric pressure) . Structural analysis via ¹H NMR revealed broad signals for phthalimide fragments and propyl-Si groups, with ²⁹Si NMR confirming high condensation (90%) into T2 and T3 Si-O-Si networks .
- Comparison: Unlike the indole-substituted target compound, PSQ-PhI’s siloxane backbone enhances thermal stability and solubility in non-polar solvents, making it suitable for hybrid materials.
Compound : 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
- Key Features: Monomeric precursor to PSQ-PhI, synthesized via nucleophilic substitution using dibenzo-24-crown-8 ether as a phase-transfer catalyst .
- Comparison :
- The ethoxy groups enable hydrolytic reactivity, contrasting with the inert indole group in the target compound.
Indole-Containing Analogs
Compound : 2-[2-(5-Methoxy-1H-indol-3-yl)-propyl]-isoindole-1,3-dione
- Key Features :
Compound : [1525] 2-(4'-Propyl-1,1'-biphenyl-4-methyl)-1H-isoindole-1,3(2H)-dione
Substituent-Driven Functional Variations
Compound : 2-(3-Methylsulfinylpropyl)isoindole-1,3-dione
- Key Features :
- Comparison :
- The sulfinyl substituent offers redox activity, contrasting with the indole’s role in π-π stacking or hydrogen bonding.
Compound: 2-[3-(4-Aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Key Features: Aminophenoxy group enables conjugation with biomolecules (e.g., peptides) .
- Comparison: The phenoxy linker provides rigidity, unlike the indole’s planar aromatic system.
Preparation Methods
Alkylation Conditions
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating the acyl chloride intermediate.
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Solvent : Dichloromethane (CH2Cl2) provides an inert medium for the reaction.
This method mirrors the synthesis of analogous esters (rac-5a–b), where acyl chlorides react with rac-4. Substituting acyl chloride with 3-(1H-indol-1-yl)propan-1-amine or a bromopropylindole derivative could yield the target compound.
Alternative Coupling Strategies
Patent literature describes the use of Lewis acids (e.g., BCl3) for deprotection and coupling. For instance, 3-aminopiperidine-2,6-dione hydrochloride reacts with hydroxyl-protected intermediates under acidic conditions to form isoindole-piperidine hybrids. Adapting this, the indole-propyl group could be introduced via a Friedel-Crafts alkylation using InCl3 as a catalyst, a method validated for pyrano[2,3-c]pyrazole syntheses.
Optimization and Mechanistic Insights
Reaction Kinetics
Ultrasound irradiation significantly enhances reaction rates and yields in multi-component reactions. Applying this to the target synthesis could reduce reaction times from hours to minutes while improving regioselectivity.
Stereochemical Considerations
Chiral chromatography (e.g., Chiralcel OD-H) resolves enantiomers of intermediates like rac-3 and rac-4. For the target compound, which lacks chiral centers, racemic synthesis suffices, but enantiopure precursors may require resolution at earlier stages.
Analytical Validation and Characterization
Successful synthesis necessitates rigorous validation:
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HPLC : Retention times (e.g., 18–34 min) confirm purity and identity.
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NMR : Characteristic peaks for the isoindole-dione core (δ 7.8–7.5 ppm, aromatic protons) and indole moiety (δ 7.6–6.5 ppm).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Custom synthesis protocols (e.g., TRC-I633910) highlight challenges in large-scale production:
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Purification : Column chromatography or recrystallization is essential for pharmaceutical-grade purity.
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Cost : Indole derivatives and chiral catalysts increase material expenses.
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Regulatory Compliance : Strict controls on genotoxic impurities (e.g., epichlorohydrin residuals) necessitate stringent quality checks .
Q & A
Q. What are the optimized synthetic routes for 2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via hydrolytic polycondensation of trifunctional silane monomers under green chemistry principles (solvent-free, atmospheric pressure) to achieve high conversion rates . Key parameters include:
- Temperature control : Maintained between 60–80°C to prevent side reactions.
- Reaction time : 24–48 hours for complete monomer conversion.
- Purification : Gel permeation chromatography (GPC) confirms monomodal molecular weight distribution (e.g., Mw = 11,200 Da, PDI = 1.10) .
Industrial-scale synthesis emphasizes reactor design and multi-step purification (filtration, recrystallization) for >95% purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
Answer:
- NMR spectroscopy : Confirms indole and isoindole moieties via aromatic proton signals (δ = 7.22–7.89 ppm) and alkyl chain integration .
- Mass spectrometry : Validates molecular weight (e.g., 350.3 g/mol via PubChem data) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., biphenyl-substituted analogs) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can experimental design resolve them?
Answer: Discrepancies in antibacterial/anti-inflammatory efficacy arise from:
- Varied assay conditions : MIC values differ between Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) models .
- Structural modifications : Substitution at the indole N-position (e.g., nitro or chloro groups) alters potency .
Resolution strategies : - Standardize assays (e.g., CLSI guidelines) and use isogenic mutant strains to isolate target effects.
- Employ structure-activity relationship (SAR) studies with derivatives like 2-[3-(4-chloro-2-nitrophenoxy)propyl]-analogs to identify critical pharmacophores .
Q. How does the compound interact with enzyme targets (e.g., tyrosine phosphatases), and what computational methods support mechanistic studies?
Answer:
- Inhibition kinetics : The isoindole-dione core competitively binds to tyrosine phosphatase active sites (Ki = 0.2–1.5 µM) .
- Molecular docking : Simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the dione carbonyl and catalytic cysteine residues .
- MD simulations : 100-ns trajectories show stable binding in hydrophobic pockets of biphenyl-substituted derivatives .
Q. What challenges arise in scaling up synthesis while maintaining green chemistry principles?
Answer:
- Solvent-free systems : Industrial reactors face heat dissipation issues, requiring precise temperature gradients .
- Byproduct management : Unreacted silane monomers require advanced filtration (e.g., tangential flow filtration) .
- Yield optimization : Pilot studies show 15–20% yield loss at >10 kg batches due to aggregation; additives (e.g., PEG-400) improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
